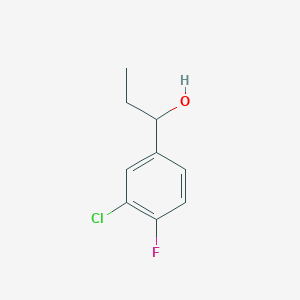

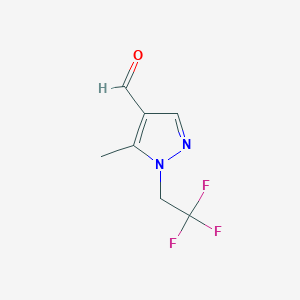

![molecular formula C16H13N5 B2945747 6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380173-92-0](/img/structure/B2945747.png)

6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis pathway can vary depending on the desired substitutions on the benzimidazole ring .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, particularly at the nitrogen atoms, to form a wide range of compounds with potential biological activity .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Pyrrolobenzimidazoles in Cancer Treatment

Research on pyrrolobenzimidazoles, a related class of compounds, suggests their significant potential in cancer treatment. These compounds, including variants of the benzimidazole ring system, have been shown to exhibit cytotoxicity and antitumor activity. Notably, certain derivatives have been highlighted for their ability to alkylate and cleave DNA, acting as potent antitumor agents without the need for reductive activation, unlike other compounds requiring such processes for cytotoxicity (E. B. Skibo, 1998).

Benzimidazole Complexes in Chemistry and Biology

The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine complexes have been extensively reviewed, showcasing their versatile applications. These compounds are noted for their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. The review points to potential areas of interest for future investigations, including the exploration of unknown analogues (M. Boča, R. Jameson, W. Linert, 2011).

Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines

Investigations into quinazoline and pyrimidine derivatives for optoelectronic applications have revealed their significant potential. These compounds, through incorporation into π-extended conjugated systems, offer valuable properties for the development of novel materials. Their roles in fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency and colorimetric sensors, underscore their importance in both scientific research and technological advancements (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Azo Benzimidazole Derivatives as Medicinal Agents

The exploration of azo benzimidazole derivatives has highlighted their potential as anticancer, antibacterial, antifungal, and antitubercular agents, among others. This review focuses on derivatives evaluated for their biological potencies, assisting researchers in developing structure-activity relationships (SAR) for azo benzimidazoles and similar compounds (K. Pakeeraiah, S. Mohanty, K. Eswar, K. Raju, 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[3-(benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5/c17-8-12-4-3-7-16(19-12)20-9-13(10-20)21-11-18-14-5-1-2-6-15(14)21/h1-7,11,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPOJKXNYSNECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC(=N2)C#N)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

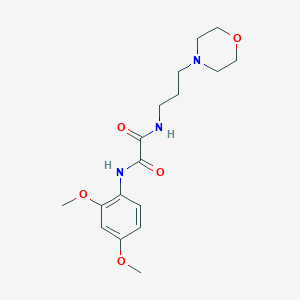

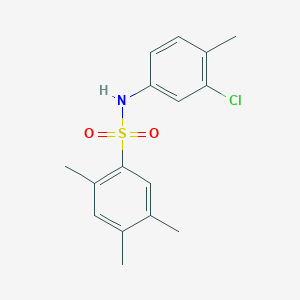

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2945665.png)

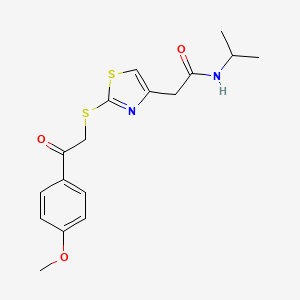

![N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2945668.png)

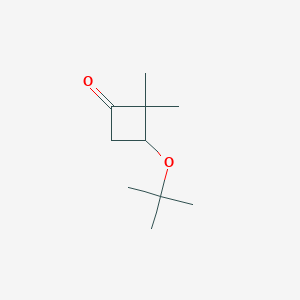

![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)

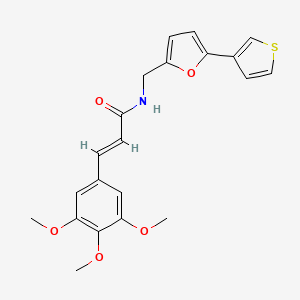

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)

![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)

![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)